Ethylene oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene, acetone, ethanol, ether

Miscible with... carbon tetrachloride.

Miscible with water

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Sterilization of Research Equipment

Ethylene oxide is a well-established sterilant used to sterilize heat-sensitive laboratory equipment and materials. This is crucial for research involving biological samples or processes where contamination could compromise results. EtO effectively eliminates bacteria, viruses, and spores due to its alkylating activity [National Institutes of Health (.gov)][1].

Source

EtO as a Chemical Building Block

Ethylene oxide serves as a versatile intermediate in organic synthesis. Its reactive epoxide ring allows it to participate in various reactions to form new molecules. Researchers utilize EtO to synthesize a wide range of chemicals, including:

- Polyethylene glycols (PEGs): These are water-soluble polymers with applications in drug delivery, cosmetics, and lubricants [American Chemical Society][2].

- Ethylene glycol: This is a common antifreeze coolant [American Chemistry Council][3].

- Ethanolamines: These industrial chemicals have applications in detergents, pharmaceuticals, and personal care products [American Chemistry Council][3].

Ethylene oxide is a colorless, flammable gas with a sweet odor, primarily recognized for its role as a chemical intermediate and sterilizing agent. Its molecular formula is C₂H₄O, and it has a molecular weight of 44.1 g/mol. Ethylene oxide is highly reactive due to the presence of an epoxide functional group, which makes it susceptible to nucleophilic attack, allowing it to participate in various

Ethylene oxide is a hazardous compound with several safety concerns:

- Toxicity: Ethylene oxide is a carcinogen, linked to increased risk of leukemia and lymphoma with chronic exposure [].

- Flammability: Ethylene oxide is highly flammable and can form explosive mixtures with air.

- Reactivity: Ethylene oxide is a reactive oxidizing agent, posing a fire and explosion hazard when in contact with flammable or reducing materials [].

Ethylene oxide undergoes several significant reactions:

- Hydrolysis: In the presence of water, ethylene oxide can hydrolyze to form ethylene glycol. This reaction can be catalyzed by acids or bases and proceeds via ring-opening mechanisms .

- Alkylation: Ethylene oxide can react with nucleophiles (such as amines and alcohols) through alkylation, where a hydrogen atom is replaced by a hydroxyethyl radical. This reaction alters the structure of proteins, leading to cell membrane disruption in microorganisms .

- Reactions with Halides: Ethylene oxide reacts with halide ions in both neutral and acidic conditions to form haloalcohols (halohydrins). The rate of these reactions varies based on the nature of the halide and the pH of the solution .

Ethylene oxide has diverse applications across various industries:

- Sterilization: It is widely used as a sterilizing agent for medical devices and pharmaceuticals due to its ability to penetrate materials and kill microorganisms effectively .

- Chemical Intermediate: Ethylene oxide serves as a precursor for producing ethylene glycol, glycol ethers, ethanolamines, and other chemicals used in antifreeze formulations, plastics, and surfactants .

- Fumigation: It is also utilized in fumigating spices and other food products to eliminate pests and pathogens .

Research indicates that ethylene oxide interacts with various environmental factors:

- Atmospheric Reactions: In the atmosphere, ethylene oxide reacts with hydroxyl radicals, leading to degradation with a half-life ranging from 2 to 5 months. Its reactivity contributes to its environmental impact .

- Water Reactivity: In aquatic environments, ethylene oxide hydrolyzes rapidly; its half-life in fresh water is about two weeks under neutral conditions .

Ethylene oxide shares similarities with several other compounds but remains unique due to its specific structure and reactivity:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Propylene oxide | C₃H₆O | Similar epoxide structure; used in plastics |

| Butylene oxide | C₄H₈O | Higher molecular weight; less reactive than ethylene oxide |

| Tetrahydrofuran | C₄H₈O | Non-cyclic ether; used as a solvent |

| Dimethyl sulfoxide | C₂H₆OS | Solvent properties; different functional group |

Uniqueness of Ethylene Oxide:

- Ethylene oxide's epoxide group allows for rapid reactions with nucleophiles compared to other ethers.

- Its application as a sterilant sets it apart from similar compounds that do not possess such biological activity.

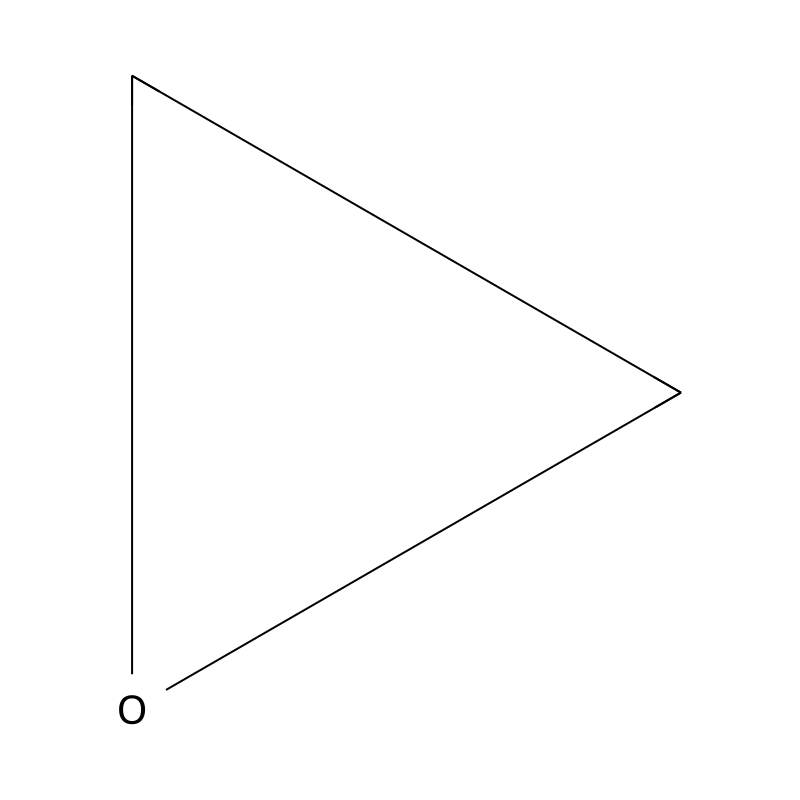

Ethylene oxide, also known by its systematic name oxirane, is a cyclic ether with the molecular formula C₂H₄O [1]. The molecule consists of a three-membered ring containing two carbon atoms and one oxygen atom arranged in a triangular configuration [4]. This three-membered ring structure is the simplest example of an epoxide, a class of cyclic ethers characterized by their highly strained ring systems [19].

The epoxy cycle of ethylene oxide forms an almost regular triangle with bond angles of approximately 60 degrees, which represents a significant deviation from the ideal tetrahedral angle of 109.5 degrees typically observed in carbon atoms forming single bonds [4] [23]. This angular constraint creates substantial ring strain corresponding to an energy of 105 kJ/mol, making the molecule inherently unstable and highly reactive [4] [16].

The bond lengths in ethylene oxide reflect its strained configuration. The carbon-oxygen (C-O) bond length in ethylene oxide is approximately 1.425 Å, while the carbon-carbon (C-C) bond length is similar to that of a typical single bond at around 1.54 Å [27] [35]. The overlap between the atomic orbitals forming the carbon-carbon and carbon-oxygen bonds is less efficient than in unstrained molecules, resulting in considerable repulsion between bonding pairs [23].

The hybridization state of atoms in the ethylene oxide ring contributes to its unique properties. The carbon atoms in the ring are approximately sp² hybridized, while the oxygen atom exhibits sp³ hybridization [26]. This hybridization mismatch further contributes to the molecule's strain, as the bond angles expected based on hybridization (approximately 120 degrees for sp² hybridized atoms and 109.5 degrees for sp³ hybridized atoms) differ significantly from the actual bond angles in the three-membered ring (approximately 60 degrees) [26] [19].

The moments of inertia about each of the principal axes of ethylene oxide are I₍A₎=32.921×10⁻⁴⁰ g·cm², I₍B₎=37.926×10⁻⁴⁰ g·cm², and I₍C₎=59.510×10⁻⁴⁰ g·cm², reflecting the molecule's asymmetric distribution of mass [4]. This strained configuration and the resulting instability of the carbon-oxygen bonds explain the high reactivity of ethylene oxide, particularly its propensity for ring-opening reactions [4] [15].

Thermodynamic Properties and Phase Behavior

Ethylene oxide exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. At standard conditions, ethylene oxide is a colorless gas, but it condenses to a mobile liquid at temperatures below 10.8°C (its boiling point at standard pressure) [4] [14]. The viscosity of liquid ethylene oxide at 0°C is approximately 5.5 times lower than that of water, indicating its relatively low resistance to flow [4].

The critical parameters of ethylene oxide define the limits of its phase behavior: the critical temperature is 195.8°C, the critical pressure is 7.2 MPa, and the critical density is 314 kg/m³ [14]. These values represent the conditions beyond which distinct liquid and gas phases cease to exist [4].

The surface tension of liquid ethylene oxide at the interface with its own vapor varies with temperature, measuring 35.8 mJ/m² at -50.1°C and decreasing to 27.6 mJ/m² at -0.1°C [4]. This temperature dependence reflects the weakening of intermolecular forces as thermal energy increases [4].

The boiling point of ethylene oxide increases with pressure according to the following relationship: 57.7°C at 2 atm, 83.6°C at 5 atm, and 114.0°C at 10 atm [4]. This behavior follows the expected trend for vapor-liquid equilibrium, where increased pressure raises the boiling temperature [4].

The viscosity of liquid ethylene oxide decreases with increasing temperature, with values of 0.577 kPa·s at -49.8°C, 0.488 kPa·s at -38.2°C, 0.394 kPa·s at -21.0°C, and 0.320 kPa·s at 0°C [4]. This reduction in viscosity with temperature is typical of liquids and results from increased molecular mobility at higher temperatures [4].

Table 1 presents the thermodynamic properties of liquid ethylene oxide across a range of temperatures:

| Temperature (°C) | Vapor Pressure (kPa) | Enthalpy of Liquid (J/g) | Enthalpy of Vaporization (J/g) | Density (kg/L) | Heat Capacity (J/(kg·K)) | Thermal Conductivity (W/(m·K)) |

|---|---|---|---|---|---|---|

| -40 | 8.35 | 0 | 628.6 | 0.9488 | 1878 | 0.20 |

| -20 | 25.73 | 38.8 | 605.4 | 0.9232 | 1912 | 0.18 |

| 0 | 65.82 | 77.3 | 581.7 | 0.8969 | 1954 | 0.16 |

| 20 | 145.8 | 115.3 | 557.3 | 0.8697 | 2008 | 0.15 |

| 40 | 288.4 | 153.2 | 532.1 | 0.8413 | 2092 | 0.14 |

| 60 | 521.2 | 191.8 | 505.7 | 0.8108 | 2247 | 0.14 |

| 80 | 875.4 | 232.6 | 477.4 | 0.7794 | 2426 | 0.14 |

| 100 | 1385.4 | 277.8 | 445.5 | 0.7443 | 2782 | 0.13 |

The vapor pressure of ethylene oxide between -91°C and 10.5°C follows the relationship: log p = 6.251 - 1115.1/(244.14 + T), where p is in mmHg and T is in °C [4]. This equation allows for the prediction of vapor pressure at various temperatures within this range [4].

The heat of formation (ΔfH°) of ethylene oxide at standard conditions is -52.63 ± 0.63 kJ/mol, indicating that its formation from constituent elements is exothermic [13]. The heat of fusion (ΔfusH°) is approximately 5.98 kJ/mol, representing the energy required for the solid-to-liquid phase transition [13].

Ethylene oxide exhibits thermal stability up to approximately 300°C in the absence of catalysts, beyond which it undergoes exothermic decomposition through radical mechanisms [4]. At temperatures above 570°C, major decomposition occurs, producing a mixture including acetaldehyde, ethane, methane, hydrogen, carbon dioxide, ketene, and formaldehyde [4].

Spectroscopic Characteristics

Ethylene oxide displays distinctive spectroscopic features that provide valuable insights into its molecular structure and dynamics. Infrared (IR) and Raman spectroscopy are particularly useful for characterizing the vibrational modes of this molecule [5] [18].

In the infrared spectrum of gaseous ethylene oxide, the A₁ carbon-hydrogen stretching mode is assigned at 3018 cm⁻¹, while the A₁ carbon-hydrogen wagging mode appears at 1148 cm⁻¹ [5]. These assignments are based on high-resolution spectroscopic studies that have enabled precise identification of the vibrational modes [5].

The ring-breathing mode of ethylene oxide, a characteristic vibration of the three-membered ring, is observed at approximately 1270 cm⁻¹ in the infrared spectrum [5] [36]. This mode is particularly important for identifying the presence of the epoxide ring structure [5].

The A₁ ring deformation mode is unambiguously assigned to a B-type band at 876.9 cm⁻¹ in the infrared spectrum of gaseous ethylene oxide [5]. This vibration involves the collective movement of all atoms in the ring, resulting in a temporary distortion of the ring geometry [5].

The infrared spectrum of liquid ethylene oxide at 210 K shows a strong band at 3003 cm⁻¹ with a slight shoulder at approximately 3014 cm⁻¹, corresponding to the symmetric carbon-hydrogen stretching modes [5]. In ethylene oxide clathrate hydrate at 100 K, distinct lines are resolved at 2998 and 3014 cm⁻¹, demonstrating the sensitivity of these vibrational modes to the molecular environment [5].

Table 2 presents the frequencies and assignments of features in the infrared spectra of ethylene oxide hydrate and deuterate at approximately 100 K:

| Hydrate (cm⁻¹) | Deuterate (cm⁻¹) | Assignment |

|---|---|---|

| 3069 | 3066 | Ethylene oxide v₁₃, v₉ |

| 2980 | 2980 | Ethylene oxide v₁ |

| 2900 | 2900 | Ethylene oxide v₆ |

| 1605 ± 20 | 1630 ± 15 | v₂(H₂O) |

| 1489 | 1491 | Ethylene oxide v₂ |

| 1466 | 1467 | Ethylene oxide v₁₀ |

| 1282 | 1282 | Ethylene oxide |

| 1270 | 1270 | Ethylene oxide v₃ |

| 1268 | 1268 | Ethylene oxide v₃ |

| 1255 | 1255 | Ethylene oxide |

| 1147 | 1147 | Ethylene oxide v₁₁, v₄ |

| 1123 | 1122 | Ethylene oxide v₇ |

Raman spectroscopy provides complementary information about the vibrational modes of ethylene oxide [18] [37]. The Raman spectrum of ethylene oxide shows characteristic bands in the carbon-hydrogen stretching region (2800-3000 cm⁻¹) and in the fingerprint region (800-1800 cm⁻¹) [37]. The gauche-conformers are assigned to frequencies at 2875 and 2925 cm⁻¹, while peaks at 2940 and 2960 cm⁻¹ are assigned to the symmetric and asymmetric stretching modes, respectively [37].

Nuclear Magnetic Resonance (NMR) spectroscopy of ethylene oxide reveals the chemical environment of the hydrogen and carbon atoms in the molecule [21]. The proton NMR spectrum shows a single peak due to the chemical equivalence of all four hydrogen atoms in the molecule [21]. The carbon-13 NMR spectrum similarly displays a single peak for the two equivalent carbon atoms [21].

Physical Constants and Stability Parameters

Ethylene oxide possesses a set of well-defined physical constants that characterize its behavior under various conditions. The molecular weight of ethylene oxide is 44.0526 g/mol, reflecting its composition of two carbon atoms, four hydrogen atoms, and one oxygen atom [2] [3].

The melting point of ethylene oxide at standard pressure (101.3 kPa) is -112.5°C, while its boiling point under the same conditions is 10.8°C [14]. These phase transition temperatures indicate that ethylene oxide exists as a gas at standard room temperature and pressure [4] [14].

The density of liquid ethylene oxide varies with temperature, ranging from 0.9488 kg/L at -40°C to 0.7443 kg/L at 100°C [4]. This decrease in density with increasing temperature follows the typical behavior of liquids due to thermal expansion [4].

The refractive index (n₍D₎) of ethylene oxide at 7°C is 1.3597, providing a measure of how light propagates through the substance [14]. This property is useful for identification and purity assessment [14].

The dielectric constant of liquid ethylene oxide at -1°C is 13.9, while that of the vapor at 15°C is 1.01 [14]. This significant difference between the liquid and vapor phases reflects the polar nature of the molecule and its ability to orient in an electric field [14].

The electrical conductivity of ethylene oxide is approximately 4×10⁻⁶ S/m, indicating its poor ability to conduct electric current [14]. This low conductivity is typical for organic compounds without free ions [14].

The explosive limits of ethylene oxide in air at standard pressure range from a lower limit of 2.6% by volume to an upper limit of 100% by volume, highlighting its flammability and potential for explosive reactions [14]. The ignition temperature in air at standard pressure is 429°C [14].

The heat of combustion of ethylene oxide at 25°C and standard pressure is 29.648 kJ/kg, representing the energy released when the compound undergoes complete combustion with oxygen [14]. The entropy of the vapor at standard pressure is 5.439 kJ/(kg·K) at 10.5°C and increases to 5.495 kJ/(kg·K) at 25.0°C [14].

The stability of ethylene oxide is significantly influenced by its strained three-membered ring structure [4] [16]. The relative instability of the carbon-oxygen bonds in the molecule is demonstrated by comparing the energy required to break two carbon-oxygen bonds in ethylene oxide (354.38 kJ/mol) with that needed to break one carbon-oxygen bond in ethanol (405.85 kJ/mol) or dimethyl ether (334.72 kJ/mol) [4].

Ethylene oxide undergoes thermal decomposition at elevated temperatures, with the reaction pathway depending on temperature and the presence of catalysts [4]. In the absence of catalysts, ethylene oxide remains relatively stable up to 300°C, but above 570°C, major exothermic decomposition occurs through radical mechanisms [4].

The hydrolysis of ethylene oxide in aqueous environments is an important stability parameter, as it leads to the formation of ethylene glycol [10]. This reaction is accelerated in acidic conditions and represents a significant degradation pathway for ethylene oxide in the environment [10].

Ethylene Oxide Polymer Physical Properties

Poly(ethylene oxide) (PEO), the polymer formed from ethylene oxide monomers, exhibits distinctive physical properties that make it valuable for various applications [7] [12]. The polymer chain consists of repeating -(O-CH₂-CH₂)- units with terminal -H and -OH groups [29]. This structure contains both hydrophobic ethylene units and hydrophilic oxygen atoms, which serve as hydrogen bond sites [29].

The crystal structure of poly(ethylene oxide) has been extensively studied using X-ray analysis, revealing a helical conformation containing seven structural units with two helical turns per fiber identity period of 19.3 Å [29]. This is described as a 7₂ helix, constructed with a succession of trans (C-C-O-C) and gauche (C-O-C-C) conformations [29].

The molecular weight of poly(ethylene oxide) significantly influences its physical properties [12] [29]. Low molecular weight poly(ethylene oxide) (molecular weight < 20,000) is often referred to as poly(ethylene glycol) (PEG) and exists as colorless liquids or waxy solids depending on the molecular weight [29]. High molecular weight poly(ethylene oxide) (molecular weight > 20,000) forms highly crystalline thermoplastic solids [29].

The degree of crystallinity in poly(ethylene oxide) is typically high but decreases with increasing molecular weight [29]. For example, poly(ethylene oxide) with a molecular weight of 100,000 has been reported to have a crystallinity of 0.99, while higher molecular weight samples show lower crystallinity values [29].

Table 3 presents the thermal properties of poly(ethylene oxide) samples with different molecular weights:

| PEO Sample (MW) | Form | Heat Flow (J/g) | Initial Crystallinity | Melting Onset (°C) | Melting Peak (°C) |

|---|---|---|---|---|---|

| 100,000 | Powder | 201.1 | 0.99 | 58.8 | 66.3 |

| 100,000 | Tablet | 174.6 | 0.86 | 60.3 | 68.3 |

| 600,000 | Powder | 184.5 | 0.91 | 62.6 | 68.8 |

| 600,000 | Tablet | 168.5 | 0.83 | 62.2 | 71.1 |

| 2,000,000 | Powder | 183.3 | 0.90 | 63.1 | 70.1 |

| 2,000,000 | Tablet | 175.5 | 0.86 | 62.9 | 72.3 |

| 4,000,000 | Powder | 168.1 | 0.83 | 61.6 | 69.2 |

| 4,000,000 | Tablet | 168.1 | 0.83 | 62.2 | 73.9 |

The mechanical properties of poly(ethylene oxide) vary with temperature and molecular weight [32]. Young's modulus decreases monotonically with temperature, from approximately 3.5 GPa at 220 K to 0.48 GPa at 400 K [32]. Simultaneously, Poisson's ratio increases from about 0.3 at 220 K to 0.45 at 400 K [32].

The persistence length of poly(ethylene oxide) chains in solution has been measured as 3.80 ± 0.02 Å using atomic force microscopy, providing insight into the chain stiffness and conformational behavior [33]. This value agrees well with theoretical predictions based on the polymer's molecular structure [33].

The average lengths of poly(ethylene oxide) chains with different molecular weights have been determined through molecular dynamics simulations [33]. For example, a 36-mer of poly(ethylene oxide) has an average end-to-end length of 39.5 ± 1.1 Å and a radius of gyration of 14.8 ± 0.1 Å [33].

Poly(ethylene oxide) exhibits unusual phase separation behavior in certain solvent systems, such as ionic liquids [9]. A "V-shaped" rheological response has been observed, characterized by a dip in the storage modulus (G') followed by an upturn, particularly at low poly(ethylene oxide) concentrations (less than 50% by weight) [9]. This behavior is attributed to specific interactions, particularly hydrogen bonding, between the polymer chains and solvent molecules [9].

Physical Description

Liquid; Gas or Vapor

Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB]

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas or liquid (below 51 °F) with an ether-like odor.

Color/Form

Colorless gas or liquid (below 51 degrees F) ...

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

10.6 °C

11 °C

51 °F

Flash Point

-20 °F (-29 °C) (closed cup)

-18 °C (open cup)

Flammable gas

-20 °F (liquid)

NA (Gas) -20 °F (Liquid)

Heavy Atom Count

Vapor Density

1.49

Relative vapor density (air = 1): 1.5

Density

0.882 at 10 °C/10 °C

Relative density (water = 1): 0.9

0.82 (liquid at 50 °F)

0.82 (Liquid at 50 °F)

1.49(relative gas density)

LogP

log Kow = -0.30

-0.3

Odor

Reminiscent of bruised apples

... Ether-like odo

Odor Threshold

Odor Threshold High: 690.0 [ppm]

Detection odor threshold from AIHA (mean = 420 ppm)

Recognition: 1.5 mg/cu m= 0.8 ppm, mean detection concn: 700 ppm; absolute perception limit: 260 ppm; 50% recognition: 500 ppm; 100% recognition: 500 ppm

Low: 520 mg/cu m; High: 1400 mg/cu m

300 ppm in ai

Decomposition

Explosive decomposition may occur.

Decompostion products are explosive.

Melting Point

-111.7 °C

-111 °C

-171 °F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

Ethylene oxide binding to DNA results primarily in the formation of 7-(2-hydroxyethyl)guanine (7-HEGua) ... . In DNA extracted from the lymphocytes of unexposed individuals, mean background levels of 7-HEGua ranged from 2 to 8.5 pmol/mg DNA ... Human tissue contains 10- to 15-fold higher levels of endogenous 7-HEGua than rodent tissue. ... In mice, half-lives for the removal of 7-HEGua in DNA from a variety of tissues (brain, lung, spleen, liver, and testes) were 1.5- to 3.9-fold lower than in rats ... . In both rats and mice, substantive depletion of glutathione pools has been observed following single exposure to high levels (ie, > 550 mg/cu m) of ethylene oxide ... although it should be noted that increases in tumour incidence have been observed at lower concentrations. ...

The /physiologically based pharmacokinetic (PBPK)/ models for rats, mice, and humans are qualitatively similar in their elements and provide for interspecies comparisons of internal ethylene oxide dose. The models are consistent with the conclusion that ethylene oxide is acting as a direct-acting alkylating agent in humans and rodents. Quantitative differences in response in biomarkers of exposure and effect are accounted for by differences in basic physiology between rodents and humans, rather than by factors suggesting a different mode of action.

Evidence for a common mechanism of carcinogenesis in humans and experimental animals comes from studies that have demonstrated similar genetic damage in cells of exposed animals and workers. The DNA damaging activity of ethylene oxide provides its effectiveness as a sterilant, and it is this same property that accounts for its carcinogenic risk to humans.

Vapor Pressure

1,310 mm Hg at 25 °C (extrapolated)

Vapor pressure, kPa at 20 °C: 146

1.46 atm

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

... The objectives of this study were to examine the relationship between cigarette smoking and hemoglobin adducts derived from ... EO and to investigate whether null genotypes for glutathione transferase (GSTM1 and GSTT1) alter the internal dose of these agents. The hemoglobin adduct ... N-(2-hydroxyethyl)valine (HEVal), which is formed from EO, and GST genotypes were determined in blood samples obtained from 16 nonsmokers and 32 smokers (one to two packs/day). Smoking information was obtained by questionnaire, and plasma cotinine levels were determined by immunoassay. Glutathione transferase null genotypes (GSTM1 and GSTT1) were determined by PCR. ... HEVal levels increased with increased cigarette smoking dose (both self-reported and cotinine-based). ... HEVal levels were also correlated. ... GSTM1 null genotypes had no significant impact on HEVal. However, HEVal levels were significantly elevated in GSTT1-null individuals when normalized to smoking status or cotinine levels. ... The lack of a functional GSTT1 is estimated to increase the internal dose of EO derived from cigarette smoke by 50-70%.

AFTER EXPOSURE OF MICE TO MIXT OF 1,2-(3)H-ETHYLENE OXIDE VAPOR IN AIR FOR 75 MIN, 90-95% OF RADIOACTIVITY WAS ELIMINATED IN 24 HR. HIGHEST CONCN OF RESIDUAL RADIOACTIVITY WERE FOUND IN PROTEIN FRACTIONS OF SPLEEN; SMALLER AMT OCCURRED IN LIVER, KIDNEY, LUNG & TESTIS.

Iv injection of (14)C-labeled ethylene oxide indicated that (14)C concn in the testicle, epididymis and other organs were higher than those in the blood when measured 20 min to 4 hr after exposure. Radioactivity was still present in the epididymis 24 hr after exposure had ended.

For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE OXIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

In adult male Sprague-Dawley rats, male Swiss CD-1 mice, and male rabbits, 20 or 60 mg/kg ethylene oxide as a solution in distilled water was injected into the caudal vein in rats and mice or in the marginal vein in rabbits. Some animals were exposed to 200 ppm ethylene oxide in inhalation chambers. The animals were housed in metabolism cages, and urine samples were collected at 0-6 hr and 6-24 hr. The urine samples were analyzed for 2-hydroxyethylmercapturic acid, N-acetyl-S-carboxy-methyl-L cysteine, S-(2-hydroxyethyl)-L-cysteine, S-carboxymethyl-L-cysteine, and ethylene glycol. Species-related differences in the metabolic disposition of ethylene oxide were observed. Excretion product patterns did not differ significantly between injected doses. Rats (n= 5) eliminated 37% of ethylene oxide as 2-hydroxyethylmercapturic acid (31%) and ethylene glycol (6%); mice (n= 10) converted 19.3% of the ethylene oxide to 2-hydroxyethylmercapturic acid (8.3%), S-2-hydroxyethyl-L-cysteine (5.8%), S-carboxymethyl-L-cysteine (1.9%), and ethylene glycol (3.3%). The rabbits (n= 3) excreted only 2% of the ethylene oxide, primarily as ethylene glycol. In rats, larger amounts of 2-hydroxyethylmercapturic acid were excreted in the 6-24 hr period, and larger amounts of ethylene glycol were excreted in the 0-6 hr period. In mice, equal amounts of 3-hydroxyethylmercapturic acid were excreted in the two collection periods and larger amounts of ethylene glycol were excreted in the 6-24 hr period. No urine was voided by the rabbits in the 0-6 hr period. No qualitative differences in urinary metabolite excretion of ethylene oxide were observed relative to the method of exposure.

In the presence of water and chloride, ethylene oxide is hydrolyzed to 2-chloroethanol and ethylene glycol. The glycol is further metabolized to oxalate, formic acid and CO2.

Within 24 hours following iv treatment 35% of the administered doses ranging from 1 to 10 mg/kg to the rat were excreted as 2-hydroxyethyl-mercapturic acid (2-HEMA) in the urine. After inhalation exposure to different ethylene oxide concentrations, the 2-HEMA levels determined in 24 hr-urine were linearly related to ethylene oxide exposure levels.

In animals and humans, there are two routes of ethylene oxide catabolism, both of which are considered to be detoxification pathways. The first involves hydrolysis to ethylene glycol, with subsequent conversion to oxalic acid, formic acid, and carbon dioxide. The second involves conjugation with glutathione, with subsequent metabolic steps yielding S-(2-hydroxyethyl)cysteine (S-(2-carboxymethyl)cysteine) and N-acetylated derivatives (ie, N-acetyl-S-(2-hydroxyethyl)cysteine (and N-acetyl-S-(2-carboxymethyl)cysteine)) ... . The route involving conjugation with glutathione appears to predominate in rats and mice; in larger species (rabbits, dogs), the conversion of ethylene oxide is primarily via hydrolysis through ethylene glycol ... . Ethylene oxide may also be formed from the metabolism of ethylene ... . A physiologically based pharmacokinetic (PBPK) model for the dosimetry of inhaled ethylene oxide was first developed for rats and included binding of ethylene oxide to hemoglobin and DNA in addition to tissue distribution, metabolic pathways (ie, hydrolysis by epoxide hydrolase and conjugation by glutathione-S-transferase), and depletion of hepatic and extra-hepatic glutathione ... . The model was then refined and extended to mice and humans ... . Simulations indicate that in mice, rats, and humans, about 80%, 60%, and 20%, respectively, would be metabolized via glutathione conjugation ... . This is consistent with observed levels of theta-class glutathione S-transferase (GSTT1) enzyme activity in the order mice > rats > humans. In rats and mice, GSTT1 activity was highest in the liver, followed by the kidney and testes. Rat brain and rat and mouse lung contained small amounts of activity compared with other tissues (enzyme activity in mouse brain was not examined). Ethylene oxide is a substrate for the human GSTT1 enzyme ... .

The metabolism of ethylene oxide is not completely known. Data from animal studies indicate two possible pathways for the metabolism of ethylene oxide: hydrolysis to ethylene glycol and glutathione conjugation to form mercapturic acid and meththio-metabolites.

Wikipedia

Troglitazone

Biological Half Life

Labeled ethylene oxide is primarily excreted in urine and a half-life of approximately 10 min was estimated for the first-order clearance of ethylene oxide in rodents.

The elimination half life is estimated at 40 to 55 minutes in humans.

Use Classification

Agrochemicals -> Pesticides

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Prepared from ethylene chlorohydrin and potassium hydroxide ... manufactured by catalytic oxidation of ethylene.

Direct oxidation ... utilizes the catalytic oxidation of ethylene with oxygen over a silver-based catalyst ... .

The process involves the reaction of ethylene with hypochlorous acid followed by dehydrochlorination of the resulting chlorohydrin with lime .... . /Chlorohydrin process/

Ethylene oxide was first produced in the United States in 1921. Until 1937, ethylene oxide was produced by the chlorohydrin process, in which ethylene was treated with hypochlorous acid to produce ethylene chlorohydrin. Calcium hydroxide or sodium hydroxide was used to convert ethylene chlorohydrin to ethylene oxide. Currently in the United States, essentially all production of ethylene oxide uses the direct vapor phase oxidation process. This process oxidizes ethylene with air or oxygen in the presence of a silver catalyst to produce ethylene oxide.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Construction

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Oxirane: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard /does not classify gaseous or volatile fumigants, including Ethylene oxide/. According to the PIC /Prior Informed Consent/ Convention, export of /Ethylene oxide/ can only take place with the prior informed consent of the importing Party. ...

A variety of new process concepts for ethylene oxide-ethylene glycol are being developed based on such raw materials as synthesis gas and ethanol.

The compatibility of polycarbonate with ethylene oxide was studied. The polycarbonate devices can be safely exposed to 3 ethylene oxide cycles. Polycarbonates are compatible with ethanol at 73-158 °F.

The chlorohydrin process is not economically competitive, and was quickly replaced by the direct oxidation process as the dominant technology. At the present time, all ethylene oxide production in the world is achieved by the direct oxidation process.

Analytic Laboratory Methods

NIOSH Method 1614. Analyte: Ethylene oxide. Matrix: Air. Procedure: Gas chromatography electron capture detector. For ethylene oxide this method has an estimated detection limit of 1 ug ethanol/sample. The precision/RSD is 0.028 @ 18 to 71 ug ethanol/sample. Applicability: The working range is 0.05 to 4.6 ppm (0.08 to 8.3 mg/cu m) for a 24 liter air sample. Interferences: 2-Bromoethanol, if present in the sample, interferes.

Analyte: Ethylene oxide. Procedure: Gas chromatography/Electron capture detector. Carrier gas flow: 25 ml/min. Sample size: 1 ml. The working range is 0.04 to 0.98 ppm (24 liter sample). Overall precision: 0.13 and detection limit of 1 ug/sample. Interference: 2-Bromoethanol.

Ethylene oxide can be determined by spectrophotometry and by colorimetry or volumetrically. Gas chromatography of air samples and residues from fumigated materials has been used for foodstuffs, pharmaceuticals and surgical equipment. It can also be found in cigarette smoke by gas chromatography or mass spectrometry ... and also in mixtures of lower olefin oxides and aldehydes. Limits of detection by spectrophotometry and gas chromatography were generally of the order of 1 mg/kg.

For more Analytic Laboratory Methods (Complete) data for ETHYLENE OXIDE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatography-electron impact ionization-mass spectrometric (GC-EI-MS) assay was developed for the determination of ethylene oxide-hemoglobin adduct (N-2-hydroxyethylvaline, HEVal). HEVal and deuterated HEVal (d(4)-HEVal) were synthesized for identification and quality control. Globin samples were separated from red blood cells (RBCs) by acidic isopropanol and extracted with ethyl acetate. HEVal adduct in globin was transformed to HEVal-pentafluorophenylthiohydantoin derivative by modified Edman-degradation method, which was extracted from globin with diethylether. d(4)-HEVal was used as an internal reference standard. The dried extract was derivatized with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBDMSTFA)-NH(4)I (1000:4, w/w) containing 0.4 mg of dithioerthritol. The TBDMS derivative of HEVal had very good chromatographic property and offered sensitive response of GC-EI-MS. The recovery of HEVal was about 81.6% and the coefficient of variation was 5.0% at the concentration of 311 pmol/g. Low limit of detection (LOD) of the assay was 1.8 pmol/g in 0.1g hemoglobin. The experiments have demonstrated to detect background level of HEVal adduct in human blood. HEVal adduct in globin was detected between 12 and 6573 pmol/g.

... Methods were developed using capillary gas chromatography. Gas chromatography with mass spectrometry for determining S-methylcysteine, N(r)(2-hydroxyethyl)histidine and N(r)(2-hydroxypropyl)histidine in hemoglobin, allowing the monitoring of in vivo exposure of laboratory animals and humans to methylating agents, ethylene oxide and propylene oxide, respectively. ... An alternative method of dose monitoring of some methylating agents by the measurement of the urinary N-7-methylated guanine derived from alkylated DNA break-down products was also investigated.

Storage Conditions

Store EtO in tightly closed cylinders or tanks in a cool, shaded, well-ventilated, explosion-proof area.

Temperature: ambient

Protect containers against physical damage, check for leakage intermittently. Store in distant outdoor tank or container protected from direct sunlight, lined with insulating material, equipped with an adequate refrigeration and water system. Indoor storage should be restricted to small quantities. Place material in a combustible liquid cabinet which is fireproof in conformity with regulations.

For more Storage Conditions (Complete) data for ETHYLENE OXIDE (7 total), please visit the HSDB record page.

Interactions

Stability Shelf Life

STABLE IN WATER

Dates

The Case for Qualifying More Than One Sterilization Modality

Vu Le, Andre TugglesPMID: 34169970 DOI: 10.2345/0899-8205-54.s3.15

Abstract

Due to its complexity, sterilization has been perceived by some professionals who lack sterility assurance expertise as a "black box" process. Historically, medical device manufacturers have selected one of the available industrial sterilization options: dry heat, moist heat, gamma, or ethylene oxide (EO). The preselection of a sterilization modality (method) typically is made without understanding its impact based on qualified sterilization processes for existing products, capability, or resources required for the specific processes. Early engagement with sterilization subject matter experts (SMEs) can redirect the decision to preselect a legacy modality and help foster innovation and operational agility. Recent focus on supply chain flexibility and sustainability by the medical device industry has been affected by concerns surrounding cobalt-60 shortages and EO emissions. These factors drive the need for early involvement with sterility assurance SMEs in the product development process and the exploration of multiple sterilization modalities. This article highlights the importance of exploring multiple sterilization modalities during the product development stage to support sustainable business continuity plans.Use of Overkill Half-Cycle Qualification Data to Support Reduction of Exposure Time in Validated Ethylene Oxide Sterilization Cycles

Scott Weiss, Phil Cogdill, Joyce M HansenPMID: 34169971 DOI: 10.2345/0899-8205-54.s3.40

Abstract

This article details the evaluation conducted for the potential to reduce ethylene oxide (EO) exposure times using data from currently validated EO sterilization cycles. The candidate cycles used the overkill half-cycle approach detailed in Annex B of ANSI/AAMI/ISO 11135:2014. The overkill half-cycle approach is conservative and has been the method of choice with medical device manufacturers because of its ease of understanding. The analysis presented provides an understanding of the extent of this conservative nature. Based on the analysis, exposure time can be reduced and rapidly implemented. The reduction in the exposure time may improve the product EO residuals and allow for additional time for the EO processing chamber to be utilized and/or for additional off-gassing for the product, if needed.The Ethylene Oxide Product Test of Sterility: Limitations and Interpretation of Results

Michael Sadowski, Clark Houghtling, Sopheak Srun, Tim Carlson, Jason Hedrick, Andrew Porteous, Ken GordonPMID: 34153994 DOI: 10.2345/0899-8205-55.s3.45

Abstract

The ethylene oxide (EO) product test of sterility (ToS) can be conducted to comply with ANSI/AAMI/ISO 11135:2014 for the generation of data to demonstrate the appropriateness of the biological indicator (BI) that is used to develop and qualify the EO sterilization process. Clause D.8.6 of 11135 provides an option to perform a sublethal EO process, followed by conducting a product ToS, performing sterility testing of BIs from the process challenge device, and comparing the test results. Certain limitations for the EO product ToS should be considered when conducting studies that feature the use of this test, in order to support compliance with this requirement. Limitations for any sterility test include sample size, testing frequency, detection sensitivity, and/or the potential for false-positive/false-negative results, each of which must be recognized and well understood in order to support compliance with the standard. In addition, the experimental design of any study featuring the use of a sterility test should be carefully developed to ensure the generation of scientifically sound results and conclusions to support the study objective.Is it possible to decontaminate N95 masks in pandemic times? integrative literature review

Adriana Cristina de Oliveira, Thabata Coaglio LucasPMID: 33787720 DOI: 10.1590/1983-1447.2021.20200146

Abstract

To evaluate the protocols on decontamination/reuse of N95 masks available in the literature in times of the Covid-19 pandemic.Integrative literature review, in the period from 2010 to 2020, on the databases MEDLINE/PubMed, Science Direct, Cochrane, SAGE journals, Web of Science, Scopus, Embase and Wiley, with the descriptors Masks AND Respiratory protective devices; Mask OR N95 AND Covid-19; N95 AND Respirators; Decontamination AND N95 AND Coronavirus; Facemask OR Pandemic.

Twelve studies were included, of which 3 (30.0%) used ultraviolet germicidal irradiation and indicated mask deterioration between 2 and 10 cycles, 4 (40.0%) used hydrogen peroxide vapor, and seal loss varied from 5 to 20 cycles, 4 (33.3%) evaluated the structural integrity of the N95 mask through visual inspection and 6 (54.4%), its filtration efficiency.

Reuse strategies to overcome a shortage of devices in the face of the pandemic challenge the current concept for good practices in health-product processing.

Evaluation of tableting performance of Poly (ethylene oxide) in abuse-deterrent formulations using compaction simulation studies

Dongyue Yu, Raghunadha Reddy Seelam, Feng Zhang, Stephen R Byrn, Stephen W HoagPMID: 33737019 DOI: 10.1016/j.xphs.2021.03.008

Abstract

Poly (ethylene oxide) (PEO) has been widely used in abuse-deterrent formulations (ADFs) to increase tablet hardness. Previous studies have shown that formulation variables such as processing conditions and particle size of PEO can affect ADF performance in drug extraction efficiency. This work aims to understand the effect of PEO grades and sources on the compaction characteristics of model ADFs. PEOs from Dow Chemical and Sumitomo Chemical with different molecular weights were examined using a Styl'One compaction simulator at slow, medium, and fast tableting speeds. Particle-size distribution, thermal behavior, tabletability, compressibility using the Heckel model, compactibility, and elastic recovery were determined and compared between the neat PEOs and model ADFs. Multivariate linear regression was performed to understand the effect of compression conditions and PEO grades and sources. Our results show that neat PEOs with high molecular weight exhibit high tabletability. The source of neat PEOs contributes to the difference in tabletability, out-die compressibility, compactibility, and elastic recovery. However, the influence of the PEO source on tabletability and compactibility decreases after adding the model drug. In our model ADFs, tablets using PEOs with high molecular weight have high crushing strength, and tablets using PEOs from Dow Chemical display low elastic recovery.The COVID-19 pandemic and N95 masks: reusability and decontamination methods

Alexandra Peters, Rafael Palomo, Hervé Ney, Nasim Lotfinejad, Walter Zingg, Pierre Parneix, Didier PittetPMID: 34051855 DOI: 10.1186/s13756-021-00921-y

Abstract

With the current SARS-CoV-2 pandemic, many healthcare facilities are lacking a steady supply of masks worldwide. This emergency situation warrants the taking of extraordinary measures to minimize the negative health impact from an insufficient supply of masks. The decontamination, and reuse of healthcare workers' N95/FFP2 masks is a promising solution which needs to overcome several pitfalls to become a reality.The overall aim of this article is to provide the reader with a quick overview of the various methods for decontamination and the potential issues to be taken into account when deciding to reuse masks. Ultraviolet germicidal irradiation (UVGI), hydrogen peroxide, steam, ozone, ethylene oxide, dry heat and moist heat have all been methods studied in the context of the pandemic. The article first focuses on the logistical implementation of a decontamination system in its entirety, and then aims to summarize and analyze the different available methods for decontamination.

In order to have a clear understanding of the research that has already been done, we conducted a systematic literature review for the questions: what are the tested methods for decontaminating N95/FFP2 masks, and what impact do those methods have on the microbiological contamination and physical integrity of the masks? We used the results of a systematic review on the methods of microbiological decontamination of masks to make sure we covered all of the recommended methods for mask reuse. To this systematic review we added articles and studies relevant to the subject, but that were outside the limits of the systematic review. These include a number of studies that performed important fit and function tests on the masks but took their microbiological outcomes from the existing literature and were thus excluded from the systematic review, but useful for this paper. We also used additional unpublished studies and internal communication from the University of Geneva Hospitals and partner institutions.

This paper analyzes the acceptable methods for respirator decontamination and reuse, and scores them according to a number of variables that we have defined as being crucial (including cost, risk, complexity, time, etc.) to help healthcare facilities decide which method of decontamination is right for them.

We provide a resource for healthcare institutions looking at making informed decisions about respirator decontamination. This informed decision making will help to improve infection prevention and control measures, and protect healthcare workers during this crucial time. The overall take home message is that institutions should not reuse respirators unless they have to. In the case of an emergency situation, there are some safe ways to decontaminate them.

Filtering Facepiece Respirator (N95 Respirator) Reprocessing: A Systematic Review

Max A Schumm, Joseph E Hadaya, Nisha Mody, Bethany A Myers, Melinda Maggard-GibbonsPMID: 33656543 DOI: 10.1001/jama.2021.2531

Abstract

The COVID-19 pandemic has resulted in a persistent shortage of personal protective equipment; therefore, a need exists for hospitals to reprocess filtering facepiece respirators (FFRs), such as N95 respirators.To perform a systematic review to evaluate the evidence on effectiveness and feasibility of different processes used for decontaminating N95 respirators.

A search of PubMed and EMBASE (through January 31, 2021) was completed for 5 types of respirator-decontaminating processes including UV irradiation, vaporized hydrogen peroxide, moist-heat incubation, microwave-generated steam, and ethylene oxide. Data were abstracted on process method, pathogen removal, mask filtration efficiency, facial fit, user safety, and processing capability.

Forty-two studies were included that examined 65 total types of masks. All were laboratory studies (no clinical trials), and 2 evaluated respirator performance and fit with actual clinical use of N95 respirators. Twenty-seven evaluated UV germicidal irradiation, 19 vaporized hydrogen peroxide, 9 moist-heat incubation, 10 microwave-generated steam, and 7 ethylene oxide. Forty-three types of N95 respirators were treated with UV irradiation. Doses of 1 to 2 J/cm2 effectively sterilized most pathogens on N95 respirators (>103 reduction in influenza virus [4 studies], MS2 bacteriophage [3 studies], Bacillus spores [2 studies], Escherichia virus MS2 [1 study], vesicular stomatitis virus [1 study], and Middle East respiratory syndrome virus/SARS-CoV-1 [1 study]) without degrading respirator components. Doses higher than 1.5 to 2 J/cm2 may be needed based on 2 studies demonstrating greater than 103 reduction in SARS-CoV-2. Vaporized hydrogen peroxide eradicated the pathogen in all 7 efficacy studies (>104 reduction in SARS-CoV-2 [3 studies] and >106 reduction of Bacillus and Geobacillus stearothermophilus spores [4 studies]). Pressurized chamber systems with higher concentrations of hydrogen peroxide caused FFR damage (6 studies), while open-room systems did not degrade respirator components. Moist heat effectively reduced SARS-CoV-2 (2 studies), influenza virus by greater than 104 (2 studies), vesicular stomatitis virus (1 study), and Escherichia coli (1 study) and preserved filtration efficiency and facial fit for 11 N95 respirators using preheated containers/chambers at 60 °C to 85 °C (5 studies); however, diminished filtration performance was seen for the Caron incubator. Microwave-generated steam (1100-W to 1800-W devices; 40 seconds to 3 minutes) effectively reduced pathogens by greater than 103 (influenza virus [2 studies], MS2 bacteriophage [3 studies], and Staphylococcus aureus [1 study]) and maintained filtration performance in 10 N95 respirators; however, damage was noted in least 1 respirator type in 4 studies. In 6 studies, ethylene oxide preserved respirator components in 16 N95 respirator types but left residual carcinogenic by-product (1 study).

Ultraviolet germicidal irradiation, vaporized hydrogen peroxide, moist heat, and microwave-generated steam processing effectively sterilized N95 respirators and retained filtration performance. Ultraviolet irradiation and vaporized hydrogen peroxide damaged respirators the least. More research is needed on decontamination effectiveness for SARS-CoV-2 because few studies specifically examined this pathogen.

The Fabrication of Poly(

Murat İnal, Zehra Gün Gök, Name Perktaş, Gozde Elif Kartal, Naciye Banu Verim, Sevgi Murat, Tuğçe Apaydın, Mustafa YiğitoğluPMID: 33653478 DOI: 10.1166/jnn.2021.19077

Abstract

In this study, antibacterial, synthetic poly(-caprolactone)-poly(ethylene oxide) (PCL-PEO) multilayer nanofibers were produced by an electrospinning method. The material was synthesized in 3 layers. The upper-lower protective layers were produced by PCL nanofibers and the intermediate layer was produced from PEO nanofiber containing sericin-capped silver nanoparticles (S-AgNPs). The electrospinning conditions in which nano-sized, smooth, bead-free fibers were obtained was determined to be an applied voltage of 20 kV, a flow rate of 8

L/min and a distance between the collector and the needle tip of 22 cm for the PCL layer (dissolved at a 12% g/mL concentration in a chloroform:methanol (3:2) solvent mixture) layer. For the S-AgNPs doped PEO layer (dissolved at a 3.5% g/mL concentration in water), the corresponding conditions were determined to be 20 kV, 15

L/min and 20 cm. To characterize the three-layer material that consisted of PCL and S-AgNPs doped PEO layers, FTIR and SEM analyses were performed, and the water retention capacity,

degradability and antibacterial activity of the material was investigated. According to SEM analysis, the fibers obtained were found to be nano-sized, smooth and bead-free and the average size of the nanofibers forming the PCL layer was 687 nm while the average size of the fibers forming the PEO layer was 98 nm. Antibacterial activity tests were performed using gram-positive (

ATCC 6538) and gram-negative (

ATCC 25922) bacteria and the resulting biomaterial was found to have antimicrobial effect on both gram-negative and gram-positive bacteria. It was determined that the 3-layer material obtained in this study can be used as a wound dressing.

Advancing the Sustainable Use of Ethylene Oxide through Process Validation

Brian McEvoy, Stacy Bohl Wiehle, Ken Gordon, Gerry Kearns, Paulo Laranjeira, Nicole McLeesPMID: 34153998 DOI: 10.2345/0899-8205-55.s3.35

Abstract

Based on excellent material compatibility and ability for scale, ethylene oxide (EO) sterilization constitutes approximately 50% of single-use medical device sterilization globally. Epidemiological considerations have elevated focus toward optimization of EO processes, whereby only necessary amounts of sterilant are used in routine processing. EO sterilization of medical devices is validated in accordance with AAMI/ANSI/ISO 11135:2014 via a manner in which a sterility assurance level (SAL) of 10-6 is typically achieved, with multiple layers of conservativeness delivered, using "overkill" approaches to validation. Various optimization strategies are being used throughout the medical device industry to deliver the required SAL while utilizing only necessary amounts of sterilant. This article presents relevant experiences and describes challenges and considerations encountered in delivering EO process optimization. Thus far, the results observed by the authors are encouraging in demonstrating how EO processing can be optimized in the delivery of critical single-use medical devices for patient care.Abuse-deterrent properties and cytotoxicity of poly(ethylene oxide) after thermal tampering

Niloofar Babanejad, Umadevi Kandalam, Rand Ahmad, Yadollah Omidi, Hamid OmidianPMID: 33766634 DOI: 10.1016/j.ijpharm.2021.120481